An In-Depth Technical Guide to the Structural Analysis of Diethyl(piperidin-3-ylmethyl)amine Dihydrochloride
An In-Depth Technical Guide to the Structural Analysis of Diethyl(piperidin-3-ylmethyl)amine Dihydrochloride
Introduction: The Significance of Precise Structural Elucidation
In the landscape of pharmaceutical development and complex organic synthesis, Diethyl(piperidin-3-ylmethyl)amine dihydrochloride is a molecule of interest, serving as a potential building block or an active agent itself. Its structure, comprising a piperidine ring, a diethylamine moiety, and a methylene bridge, presents a unique set of analytical challenges. The presence of two basic nitrogen atoms necessitates its formulation as a dihydrochloride salt to enhance stability and aqueous solubility.[1] An unambiguous confirmation of its chemical structure is paramount for ensuring its purity, predicting its chemical behavior, and understanding its biological activity.
This guide provides a comprehensive, multi-faceted approach to the structural analysis of Diethyl(piperidin-3-ylmethyl)amine dihydrochloride. We will delve into the core analytical techniques, moving beyond a mere recitation of methods to a deeper exploration of the rationale behind their application. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated framework for the structural characterization of similar small molecule amine hydrochlorides.
A Strategic Approach to Structural Verification
A hierarchical and orthogonal analytical strategy is essential for the comprehensive structural elucidation of Diethyl(piperidin-3-ylmethyl)amine dihydrochloride. This ensures that the limitations of one technique are compensated for by the strengths of another, leading to an irrefutable structural assignment.
Figure 1: A hierarchical workflow for the structural analysis of Diethyl(piperidin-3-ylmethyl)amine dihydrochloride.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Diethyl(piperidin-3-ylmethyl)amine dihydrochloride, a suite of NMR experiments is necessary to assign all proton and carbon signals unequivocally.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Causality of Experimental Choice: ¹H NMR is the initial and most informative experiment. It provides data on the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons), which is fundamental to piecing together the molecular fragments.
Self-Validating Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine hydrochlorides due to their solubility and to allow for the exchange of labile N-H protons.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum. If N-H protons are of interest, a spectrum in DMSO-d₆ should be acquired.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube (if not the primary solvent), shake, and re-acquire the spectrum. The disappearance of signals corresponding to N-H protons confirms their assignment.[2]
Expected ¹H NMR Data:
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Piperidine N-H₂⁺ | Broad, ~8.0-9.0 (in DMSO-d₆) | Broad singlet | 2H | The acidic protons on the protonated piperidine nitrogen will be downfield and broad. Will exchange with D₂O. |
| Diethylamine N-H⁺ | Broad, ~8.0-9.0 (in DMSO-d₆) | Broad singlet | 1H | The acidic proton on the protonated diethylamine nitrogen will also be downfield and broad. Will exchange with D₂O. |
| Piperidine ring protons (axial & equatorial) | 1.5 - 3.5 | Complex multiplets | 9H | These protons will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons adjacent to the nitrogen will be the most downfield.[3][4] |
| Methylene bridge (-CH₂-) | ~2.5 - 2.8 | Doublet or multiplet | 2H | These protons are adjacent to the piperidine ring and the diethylamine group, influencing their chemical shift. |
| Diethylamine methylene (-CH₂-) | ~2.8 - 3.2 | Quartet | 4H | These protons are adjacent to the nitrogen and coupled to the methyl protons. |
| Diethylamine methyl (-CH₃) | ~1.0 - 1.3 | Triplet | 6H | These protons are coupled to the adjacent methylene protons. |
¹³C NMR and DEPT Spectroscopy: Characterizing the Carbon Framework
Causality of Experimental Choice: ¹³C NMR provides a count of the number of non-equivalent carbon atoms. When used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), it allows for the differentiation of CH, CH₂, and CH₃ groups, which is crucial for unambiguous assignment.
Self-Validating Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire spectra on the same spectrometer.
-
Data Acquisition: Obtain a standard proton-decoupled ¹³C spectrum, followed by DEPT-90 and DEPT-135 experiments.
Expected ¹³C NMR Data:
| Assignment | Expected Chemical Shift (ppm) | DEPT-135 Phase | DEPT-90 Signal | Rationale |
| Piperidine C2, C6 | ~45-55 | Negative | No | Carbons adjacent to the protonated nitrogen are deshielded.[3][5] |
| Piperidine C3 | ~30-40 | Positive | Yes | The carbon bearing the substituent. |
| Piperidine C4, C5 | ~20-30 | Negative | No | Aliphatic carbons of the piperidine ring. |
| Methylene bridge (-CH₂-) | ~50-60 | Negative | No | Influenced by both the piperidine ring and the diethylamine group. |
| Diethylamine methylene (-CH₂-) | ~40-50 | Negative | No | Carbons adjacent to the protonated nitrogen. |
| Diethylamine methyl (-CH₃) | ~10-15 | Positive | No | Typical aliphatic methyl carbon signal. |
2D NMR Spectroscopy (COSY & HSQC): Assembling the Pieces
Causality of Experimental Choice:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, establishing proton-proton connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, providing definitive C-H assignments.
These 2D experiments are self-validating as the correlations must be consistent with the proposed structure and the 1D NMR data.
Figure 2: Workflow for NMR-based structural elucidation, integrating 1D and 2D experiments for comprehensive validation.
Part 2: Mass Spectrometry - Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through fragmentation analysis.
Electrospray Ionization (ESI) Mass Spectrometry
Causality of Experimental Choice: ESI is a soft ionization technique ideal for polar and ionic compounds like amine hydrochlorides. It allows for the gentle ionization of the molecule, typically observing the protonated molecular ion of the free base.
Self-Validating Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to ensure protonation.
-
Instrument Setup: Infuse the sample into an ESI-MS instrument.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Results: The molecular formula of the free base, Diethyl(piperidin-3-ylmethyl)amine, is C₁₀H₂₂N₂.[6] The molecular weight is approximately 170.3 g/mol .[6] In the ESI-MS spectrum, the base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 171.3.
High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Choice: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the ion. This is a critical step in confirming the molecular formula.
Expected Results: The calculated exact mass of [C₁₀H₂₃N₂]⁺ is 171.1856. An experimentally determined mass within a few parts per million (ppm) of this value would confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS)
Causality of Experimental Choice: MS/MS involves isolating the parent ion ([M+H]⁺) and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation pattern serves as a fingerprint and must be consistent with the proposed structure.
Expected Fragmentation Pattern: Alkylamines characteristically undergo α-cleavage, where the C-C bond nearest to the nitrogen is broken.[2] For Diethyl(piperidin-3-ylmethyl)amine, several key fragmentation pathways are expected:
-
Cleavage of the diethylamino group: Loss of a neutral diethylamine molecule would lead to a fragment at m/z 97.
-
Cleavage within the diethylamino group: Loss of an ethyl radical would result in a fragment at m/z 142.
-
Ring opening of the piperidine moiety: This would lead to a series of characteristic lower mass fragments.
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Functional Groups
Causality of Experimental Choice: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For Diethyl(piperidin-3-ylmethyl)amine dihydrochloride, FTIR is particularly useful for identifying the N-H stretches of the ammonium salts.
Self-Validating Protocol:
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Acquisition: Obtain the infrared spectrum and identify the characteristic absorption bands.
Expected FTIR Data:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |
| N-H⁺ Stretch (Secondary Amine Salt) | 3000-2700 | Broad, strong | Corresponds to the N-H⁺ stretch of the protonated piperidine nitrogen.[7] |
| N-H⁺ Stretch (Tertiary Amine Salt) | 2700-2250 | Broad, strong | Corresponds to the N-H⁺ stretch of the protonated diethylamine nitrogen.[7] |
| C-H Stretch (Aliphatic) | 2950-2850 | Sharp, medium-strong | C-H stretching vibrations of the methylene and methyl groups.[2] |
| N-H⁺ Bend | 1620-1560 | Medium | Bending vibration of the N-H⁺ groups.[7] |
| C-N Stretch | 1250-1020 | Medium-weak | Stretching vibrations of the carbon-nitrogen bonds.[8] |
Note: The chloride anion (Cl⁻) vibrations typically fall below 400 cm⁻¹, which is outside the range of standard mid-IR spectrometers.[7]
Part 4: Single-Crystal X-ray Diffraction - The Definitive Structure
Causality of Experimental Choice: While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray diffraction (SCXRD) provides an unambiguous, three-dimensional model of the molecule's atomic arrangement in the solid state.[9][10] This technique is the gold standard for structural determination.[11]
Self-Validating Protocol:
-
Crystal Growth: High-quality single crystals of the compound must be grown. This can be achieved through slow evaporation of a saturated solution in a suitable solvent or solvent/anti-solvent system.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.
Expected Outcome: The SCXRD analysis will provide a complete 3D structure of Diethyl(piperidin-3-ylmethyl)amine dihydrochloride, confirming the connectivity established by NMR and MS. It will also reveal the conformation of the piperidine ring (likely a chair conformation[3]), the geometry around the nitrogen atoms, and the hydrogen bonding interactions with the chloride counter-ions.
Figure 3: The workflow for definitive structural elucidation using single-crystal X-ray diffraction.
Conclusion
The structural analysis of Diethyl(piperidin-3-ylmethyl)amine dihydrochloride requires a synergistic application of multiple analytical techniques. This guide has outlined a robust, self-validating workflow that begins with the foundational mapping of the molecular skeleton by NMR spectroscopy, is corroborated by molecular weight and fragmentation data from mass spectrometry, and further supported by the identification of key functional groups via FTIR spectroscopy. The ultimate and definitive confirmation is achieved through single-crystal X-ray diffraction, which provides an unambiguous three-dimensional structure. By following this comprehensive approach, researchers and drug development professionals can ensure the identity, purity, and quality of this important chemical entity, thereby building a solid foundation for further research and development.
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